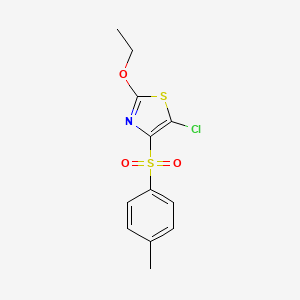

5-Chloro-2-ethoxy-4-tosylthiazole

Description

5-Chloro-2-ethoxy-4-tosylthiazole is a substituted thiazole derivative characterized by:

- Chlorine at position 5, which enhances electrophilic reactivity and influences molecular polarity.

- Tosyl (p-toluenesulfonyl) group at position 4, a strong electron-withdrawing substituent that impacts solubility and chemical stability.

Properties

IUPAC Name |

5-chloro-2-ethoxy-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S2/c1-3-17-12-14-11(10(13)18-12)19(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWWYENWIHHCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Chloro-2-ethoxy-4-tosylthiazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethoxythiazole with chlorinating agents to introduce the chloro substituent. The tosyl group is then introduced through a sulfonation reaction using tosyl chloride under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Chloro-2-ethoxy-4-tosylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the tosyl group.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the chloro group is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.

Common reagents used in these reactions include tosyl chloride, chlorinating agents, palladium catalysts, and boron reagents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-ethoxy-4-tosylthiazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-4-tosylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tosyl group can enhance its binding affinity to certain proteins, while the thiazole ring can facilitate interactions with nucleic acids .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Reactivity

Substituents at positions 2, 4, and 5 significantly alter the electronic and steric profiles of thiazole derivatives. Key comparisons include:

*Inferred properties based on structural analogs.

Key Observations :

- Steric effects : The ethoxy and tosyl groups introduce greater steric hindrance than methoxy or phenyl groups, which may influence crystal packing and solubility .

Biological Activity

5-Chloro-2-ethoxy-4-tosylthiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C11H12ClN2O3S

Molecular Weight: 288.74 g/mol

CAS Number: 324579-75-1

The compound features a thiazole ring, which is known for its diverse biological properties, combined with a tosyl group that may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study by demonstrated that 5-Chloro-2-ethoxy-4-tosylthiazole showed inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing the compound's effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines have shown that 5-Chloro-2-ethoxy-4-tosylthiazole induces apoptosis and inhibits cell proliferation. A notable study assessed its effects on breast cancer cells (MCF-7) and reported a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activity of 5-Chloro-2-ethoxy-4-tosylthiazole is thought to be mediated through its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways, such as:

- Tyrosinase Inhibition: The compound has been shown to inhibit tyrosinase activity, which is crucial for melanin production. This property could be beneficial in treating hyperpigmentation disorders.

- Apoptotic Pathways: Activation of caspase pathways leading to apoptosis has been observed in treated cancer cells, indicating its potential as an anticancer agent.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on the antimicrobial efficacy of various thiazole derivatives, including 5-Chloro-2-ethoxy-4-tosylthiazole, found that it exhibited promising antibacterial activity against Gram-positive bacteria. The results suggested further exploration into its potential as a therapeutic agent against resistant bacterial strains . -

Anticancer Research:

In a recent investigation into the anticancer effects of thiazole compounds, 5-Chloro-2-ethoxy-4-tosylthiazole was tested on several cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cells, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.